molecular formula C15H15N3O4 B11384330 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-nitrobenzamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-nitrobenzamide

Cat. No.: B11384330
M. Wt: 301.30 g/mol
InChI Key: LTSFWTHSANWTTH-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-nitrobenzamide: is a complex organic compound with a unique structure that includes a benzoxazole ring and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-nitrobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazole ring. This can be achieved through the reaction of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond between the benzoxazole derivative and the nitrobenzoyl chloride under basic conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides or benzoxazoles.

Scientific Research Applications

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-nitrobenzamide exerts its effects involves interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-nitrobenzamide is unique due to the presence of both a benzoxazole ring and a nitrobenzamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H15N3O4/c1-9-2-7-13-12(8-9)15(22-17-13)16-14(19)10-3-5-11(6-4-10)18(20)21/h3-6,9H,2,7-8H2,1H3,(H,16,19)

InChI Key

LTSFWTHSANWTTH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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